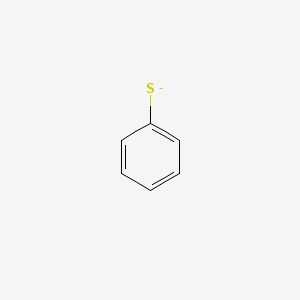

Benzenethiolate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

benzenethiolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S/c7-6-4-2-1-3-5-6/h1-5,7H/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVRSNDYEFQCLF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[S-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5S- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Bonding of the Benzenethiolate Anion

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzenethiolate anion (C₆H₅S⁻), the conjugate base of thiophenol, is a pivotal species in organic chemistry and plays a significant role in various chemical transformations, including nucleophilic substitution and the formation of sulfur-containing compounds. Its reactivity is intrinsically linked to its electronic and structural properties. This technical guide provides a comprehensive overview of the structure and bonding of the this compound anion, detailing its molecular geometry, electronic configuration, and spectroscopic characteristics. The guide also includes detailed experimental protocols for its synthesis and characterization, along with a discussion of its key reaction pathways, visualized through logical diagrams. This document is intended to serve as a core reference for researchers and professionals in the fields of chemistry and drug development who work with or encounter this important chemical entity.

Structure and Bonding

The this compound anion is characterized by a phenyl group attached to a negatively charged sulfur atom. The structure and bonding can be understood through a combination of experimental data and theoretical calculations.

Molecular Geometry

While a definitive single-crystal X-ray structure of a simple, unsubstituted alkali metal this compound has proven elusive in the readily available literature, computational studies provide valuable insights into its geometry. Density Functional Theory (DFT) calculations have been employed to determine the optimized geometry of the this compound anion.

Table 1: Calculated Geometric Parameters of the this compound Anion

| Parameter | Value (Å or °) |

| Bond Lengths | |

| C-S | 1.77 |

| C-C (aromatic) | 1.39 - 1.41 |

| C-H | 1.08 - 1.09 |

| Bond Angles | |

| C-C-S | 120.1 |

| C-C-C (aromatic) | 119.8 - 120.2 |

Data obtained from DFT calculations.

The C-S bond in the this compound anion is predicted to be approximately 1.77 Å, which is shorter than a typical C-S single bond (around 1.82 Å), suggesting some degree of double bond character due to the delocalization of the negative charge on the sulfur atom into the aromatic ring. The phenyl ring is expected to be planar, with C-C bond lengths characteristic of an aromatic system.

Electronic Structure and Bonding

The electronic structure of the this compound anion is key to its reactivity. The negative charge is not entirely localized on the sulfur atom but is partially delocalized into the π-system of the benzene (B151609) ring. This delocalization can be represented by resonance structures:

Caption: Resonance structures of the this compound anion.

This delocalization of the negative charge contributes to the stability of the anion. Molecular orbital (MO) theory provides a more detailed picture of the electronic structure. The highest occupied molecular orbital (HOMO) is of particular interest as it is involved in reactions with electrophiles. The HOMO is expected to have significant contribution from the sulfur p-orbitals and the π-orbitals of the benzene ring, consistent with the anion's nucleophilic character.

Spectroscopic Properties

Spectroscopic techniques are essential for the identification and characterization of the this compound anion.

Vibrational Spectroscopy (IR and Raman)

Table 2: Key Vibrational Frequencies of this compound and Related Compounds (cm⁻¹)

| Vibrational Mode | Benzenethiol (B1682325) (liquid) | This compound (adsorbed on gold) |

| Ring C-C stretch | ~1583 | ~1574 |

| C-S stretch | ~690 | ~691 |

| Ring breathing | ~1001 | ~1000 |

| C-H in-plane bend | ~1024 | ~1023 |

Data compiled from various spectroscopic studies.

The C-S stretching vibration is a key diagnostic peak for the this compound moiety. Upon deprotonation of benzenethiol to form the this compound anion, shifts in the vibrational frequencies of the aromatic ring are observed, reflecting the change in electronic distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the this compound anion in solution. The chemical shifts of the aromatic protons and carbons are sensitive to the electronic environment.

Table 3: ¹H and ¹³C NMR Chemical Shifts for Sodium this compound in DMSO-d₆

| Nucleus | Chemical Shift (ppm) |

| ¹H NMR | |

| ortho-H | ~7.2 |

| meta-H | ~6.8 |

| para-H | ~6.6 |

| ¹³C NMR | |

| C-S | ~148 |

| ortho-C | ~132 |

| meta-C | ~128 |

| para-C | ~122 |

Approximate values based on typical spectra.

The upfield shift of the aromatic protons and carbons compared to benzenethiol is consistent with the increased electron density in the ring due to the delocalization of the negative charge from the sulfur atom.

Experimental Protocols

Synthesis of Solid Sodium this compound

This protocol describes the preparation of anhydrous sodium this compound from thiophenol and sodium metal.

Materials:

-

Thiophenol (freshly distilled)

-

Sodium metal (stored under mineral oil)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Hexane (B92381) (anhydrous)

-

Schlenk flask and other appropriate glassware for air-sensitive techniques

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Under an inert atmosphere, place freshly cut sodium metal into a Schlenk flask containing a magnetic stir bar.

-

Wash the sodium metal with anhydrous hexane to remove the mineral oil, and then remove the hexane via cannula.

-

Add anhydrous diethyl ether or THF to the flask to cover the sodium.

-

While stirring, slowly add a solution of freshly distilled thiophenol in the same anhydrous solvent to the sodium suspension at room temperature. Hydrogen gas will evolve. The addition should be controlled to maintain a gentle effervescence.

-

After the addition is complete, continue stirring at room temperature until all the sodium has reacted and the evolution of hydrogen has ceased.

-

The resulting white precipitate of sodium this compound can be isolated by filtration under an inert atmosphere.

-

Wash the solid with anhydrous hexane and dry under vacuum to obtain a fine white powder.

Caption: Workflow for the synthesis of anhydrous sodium this compound.

Characterization by Titration

The purity of the synthesized sodium this compound can be determined by titration.

Materials:

-

Sodium this compound sample

-

Standardized solution of a suitable electrophile (e.g., an alkyl halide like benzyl (B1604629) bromide)

-

Appropriate solvent (e.g., ethanol)

-

Indicator or potentiometric endpoint detection

Procedure:

-

Accurately weigh a sample of the synthesized sodium this compound and dissolve it in a suitable solvent.

-

Titrate the solution with a standardized solution of an electrophile. The reaction consumes the this compound anion.

-

The endpoint can be detected using a suitable indicator that responds to the disappearance of the thiolate or the appearance of excess electrophile, or by monitoring the potential change in a potentiometric titration.

-

The purity of the sodium this compound can be calculated from the volume of the titrant used and the stoichiometry of the reaction.

Reactivity and Reaction Pathways

The this compound anion is a potent nucleophile and participates in a variety of chemical reactions.

Nucleophilic Aromatic Substitution (SNAAr)

This compound is an excellent nucleophile in SNAr reactions, displacing leaving groups on electron-deficient aromatic rings.

Caption: Logical pathway for Nucleophilic Aromatic Substitution (SNAAr).

Reaction with Elemental Sulfur

This compound reacts with elemental sulfur (S₈) in a ring-opening reaction to form polysulfides.[1] This reactivity is important in various industrial and biological processes.

Caption: Reaction pathway of this compound with elemental sulfur.

Conclusion

The this compound anion is a versatile and reactive species with a structure and electronic configuration that are well-suited for its role as a potent nucleophile. This guide has provided a detailed overview of its structural and bonding characteristics, spectroscopic signatures, and key reaction pathways. The included experimental protocols offer practical guidance for its synthesis and characterization. A thorough understanding of the fundamental properties of the this compound anion is essential for its effective utilization in organic synthesis and for elucidating its role in more complex chemical and biological systems. Further experimental studies, particularly single-crystal X-ray diffraction of simple alkali metal salts, would be invaluable in providing a more complete and experimentally validated picture of its solid-state structure.

References

The Enduring Nucleophilicity of Benzenethiolate: A Technical Guide for Organic Synthesis

For Immediate Release

Benzenethiolate (PhS⁻), the conjugate base of thiophenol, stands as a cornerstone nucleophile in modern organic synthesis. Its unique combination of high polarizability, moderate basicity, and affinity for soft electrophiles makes it an indispensable tool for the construction of carbon-sulfur bonds and a versatile reagent in a multitude of transformations. This technical guide provides an in-depth analysis of this compound's nucleophilicity, offering quantitative data, detailed experimental protocols, and mechanistic insights for researchers, chemists, and professionals in drug development.

Core Principles of this compound Nucleophilicity

This compound is readily formed by the deprotonation of benzenethiol (B1682325). With a pKa of approximately 6.6 in water, benzenethiol is significantly more acidic than its oxygen analogue, phenol (B47542) (pKa ≈ 10), allowing for the facile generation of the thiolate anion using common bases such as sodium hydroxide (B78521) or triethylamine (B128534).

The nucleophilic character of the this compound anion is governed by several key factors:

-

High Polarizability : The sulfur atom, being larger and its valence electrons further from the nucleus than oxygen, has a highly polarizable electron cloud. This "softness" allows for effective orbital overlap with a wide range of electrophiles, particularly soft electrophiles, in the transition state.

-

The Alpha Effect : While not a classical alpha-effect nucleophile, the presence of the adjacent phenyl ring's π-system can influence the electron distribution and reactivity of the sulfur center.

-

Solvent Effects : The nucleophilicity of this compound is profoundly influenced by the solvent system. In polar aprotic solvents like DMSO and acetonitrile, the anion is poorly solvated, rendering it highly reactive. Conversely, in polar protic solvents like water or ethanol (B145695), hydrogen bonding solvates the anion, reducing its nucleophilic strength.

According to the Hard and Soft Acids and Bases (HSAB) principle, the soft nature of the sulfur atom in this compound dictates its preference for reacting with soft electrophiles. This principle is a powerful predictive tool for understanding its reactivity patterns.

Caption: HSAB principle applied to this compound.

Quantitative Analysis of Nucleophilicity

The reactivity of nucleophiles can be quantified using Mayr's nucleophilicity scale, which relates the rate constant (k) of a reaction to the nucleophilicity parameter (N), a nucleophile-specific sensitivity parameter (sN), and the electrophilicity parameter (E) of the reaction partner via the equation: log k = sN(N + E) .

This compound is a potent nucleophile on this scale, with its reactivity being highly solvent-dependent. The nucleophilicity generally increases in the order: Dichloromethane (B109758) (DCM) < Acetonitrile (MeCN) < Dimethyl Sulfoxide (DMSO).[1]

| Nucleophile | Solvent | N | sN | Reference |

| Thiophenolate (PhS⁻) | DMSO | 23.36 | 0.74 | [2] |

| p-Methylthis compound | DMSO | 23.83 | 0.73 | |

| p-Chlorothis compound | DMSO | 22.51 | 0.76 |

Table 1: Mayr's Nucleophilicity Parameters for Thiophenolates in DMSO.

Key Applications in Organic Reactions

SN2 Reactions: Thioether Synthesis

This compound is highly effective in SN2 reactions with primary and secondary alkyl halides, tosylates, and other substrates with good leaving groups, leading to the formation of aryl thioethers. The reaction proceeds via a concerted backside attack, resulting in an inversion of stereochemistry at the electrophilic carbon center.

Caption: Workflow for SN2 thioether synthesis.

Michael Additions: Conjugate Addition Reactions

As a soft nucleophile, this compound excels in 1,4-conjugate (Michael) additions to α,β-unsaturated carbonyl compounds and other Michael acceptors. The reaction is typically catalyzed by a weak base, which generates the thiolate in situ.

| Thiol | Michael Acceptor | Catalyst (mol%) | Solvent | Time | Yield (%) |

| Benzenethiol | Methyl Vinyl Ketone | None | Neat | 30 min | 93 |

| 4-Chlorobenzenethiol | Methyl Vinyl Ketone | None | Neat | 15 min | 98 |

| Benzenethiol | 2-Cyclohexen-1-one | None | Neat | 45 min | 94 |

| Benzenethiol | Chalcone (B49325) | L-Proline (5) | [bmim]PF₆ | 1 h | 95 |

Table 2: Representative Yields for Thia-Michael Addition Reactions.[3]

Caption: General pathway for the Thia-Michael reaction.

Other Important Transformations

-

Thioester Synthesis : this compound can react with acylating agents like acyl chlorides or anhydrides to form S-phenyl thioesters. These thioesters are valuable intermediates, for example, in peptide synthesis and as activated carbonyl species.

-

Demethylation Agent : In drug development and complex molecule synthesis, sodium this compound is a classic reagent for the demethylation of aryl methyl ethers, a crucial deprotection step.[4] The reaction proceeds via an SNAr or SN2 mechanism on the methyl group.

Detailed Experimental Protocols

Protocol 1: Synthesis of Benzyl (B1604629) Phenyl Sulfide (B99878) via SN2 Reaction

Objective: To synthesize benzyl phenyl sulfide from benzenethiol and benzyl bromide.

Materials:

-

Benzenethiol (1.10 g, 10.0 mmol, 1.0 eq)

-

Sodium hydroxide (0.44 g, 11.0 mmol, 1.1 eq)

-

Benzyl bromide (1.71 g, 10.0 mmol, 1.0 eq)

-

Ethanol (50 mL)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer, add sodium hydroxide (0.44 g) and ethanol (50 mL). Stir until the base is fully dissolved.

-

Add benzenethiol (1.10 g) dropwise to the solution at room temperature. Stir for 15 minutes to ensure complete formation of sodium this compound.

-

Add benzyl bromide (1.71 g) dropwise to the reaction mixture.

-

Heat the mixture to reflux (approx. 78 °C) and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Ethyl Acetate (B1210297)/Hexanes).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between water (50 mL) and ethyl acetate (50 mL). Separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine all organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude oil by flash column chromatography on silica (B1680970) gel (Eluent: 2% Ethyl Acetate/Hexanes) to afford benzyl phenyl sulfide as a colorless oil.

Protocol 2: Base-Catalyzed Michael Addition of Benzenethiol to Chalcone

Objective: To synthesize 3-(phenylthio)-1,3-diphenylpropan-1-one.

Materials:

-

Chalcone (1,3-diphenyl-2-propen-1-one) (2.08 g, 10.0 mmol, 1.0 eq)

-

Benzenethiol (1.10 g, 10.0 mmol, 1.0 eq)

-

Triethylamine (Et₃N) (0.101 g, 1.0 mmol, 0.1 eq)

-

Dichloromethane (DCM) (40 mL)

-

1M HCl solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a 100 mL round-bottom flask, dissolve chalcone (2.08 g) and benzenethiol (1.10 g) in dichloromethane (40 mL).

-

Add triethylamine (0.101 g, 140 µL) dropwise to the stirring solution at room temperature. The reaction is often mildly exothermic.

-

Stir the reaction for 1 hour at room temperature. Monitor the disappearance of starting materials by TLC (Eluent: 20% Ethyl Acetate/Hexanes).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from ethanol to yield the pure Michael adduct as a white crystalline solid.

Protocol 3: Synthesis of S-Phenyl Thioacetate (B1230152)

Objective: To prepare S-phenyl thioacetate by acetylation of benzenethiol.

Materials:

-

Benzenethiol (2.20 g, 20.0 mmol, 1.0 eq)

-

Acetyl chloride (1.73 g, 22.0 mmol, 1.1 eq)

-

Pyridine (B92270) (1.74 g, 22.0 mmol, 1.1 eq)

-

Anhydrous diethyl ether (50 mL)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add benzenethiol (2.20 g) and anhydrous diethyl ether (50 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.74 g) to the stirred solution.

-

Add acetyl chloride (1.73 g) dropwise to the mixture over 15 minutes, maintaining the temperature at 0 °C. A precipitate of pyridinium (B92312) hydrochloride will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction by slowly adding water (30 mL).

-

Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with 1M HCl (2 x 20 mL), followed by saturated NaHCO₃ solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to afford S-phenyl thioacetate as a colorless liquid.[5]

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Mayr's Database Of Reactivity Parameters - Moleculethiophenolate (in DMSO) [cup.lmu.de]

- 3. researchgate.net [researchgate.net]

- 4. EP2394976A1 - Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid - Google Patents [patents.google.com]

- 5. S-PHENYL THIOACETATE CAS#: 934-87-2 [chemicalbook.com]

synthesis and isolation of benzenethiolate salts

An In-depth Technical Guide to the Synthesis and Isolation of Benzenethiolate Salts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the , crucial reagents in organic synthesis, particularly in the pharmaceutical industry for introducing thiol groups into molecules.[1] It covers detailed experimental protocols, data presentation for key compounds, and visual workflows to ensure clarity and reproducibility in a laboratory setting.

Introduction to this compound Salts

This compound salts, also known as thiophenoxides, are organosulfur compounds derived from the deprotonation of benzenethiol (B1682325) (thiophenol). The general structure consists of a phenyl group attached to a negatively charged sulfur atom (thiolate), with a corresponding cation, typically an alkali metal such as sodium (Na⁺), potassium (K⁺), or lithium (Li⁺). These salts are powerful nucleophiles and are widely used in various chemical transformations, including the formation of thioethers through nucleophilic substitution reactions and the synthesis of more complex sulfur-containing molecules.[2][3] Their reactivity and utility make them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.[2][4]

Synthesis of this compound Salts

The primary method for synthesizing this compound salts is the deprotonation of benzenethiol using a suitable base. The choice of base and solvent is critical and depends on the desired cation. Due to the high reactivity of the reagents, especially alkali metals and their hydrides, these procedures must be conducted with stringent safety precautions, typically under an inert atmosphere.[5][6][7]

Synthesis of Sodium this compound (C₆H₅SNa)

Sodium this compound is commonly prepared by reacting benzenethiol with a sodium base like sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH).

Experimental Protocol (Using Sodium Hydroxide):

-

Preparation: In a round-bottomed flask, dissolve sodium hydroxide (4.0 g, 0.100 mol) in 25 mL of water. Cool the solution in an ice bath.[8]

-

Reaction: While stirring, slowly add benzenethiol (11.0 g, 10.2 mL, 0.100 mol) to the cold NaOH solution.[8] The reaction is an acid-base neutralization, forming the sodium salt and water.

-

Stirring: Continue stirring the mixture in the ice bath to ensure the reaction goes to completion. The resulting aqueous solution contains the sodium this compound.

-

Usage: This aqueous solution can often be used directly in subsequent reactions, such as phase-transfer catalysis.[8] For isolation of the solid salt, the water must be removed under reduced pressure.

Synthesis of Potassium this compound (C₆H₅SK)

Potassium this compound can be synthesized by treating benzenethiol with a potassium base, such as potassium hydroxide (KOH).[2]

Experimental Protocol (Using Potassium Hydroxide):

-

Reaction Setup: In a suitable reaction vessel, dissolve potassium hydroxide (1 equivalent) in a polar solvent like water or a lower alcohol.[2]

-

Addition of Thiol: Cool the basic solution and add benzenethiol (1 equivalent) dropwise with stirring.

-

Completion: Allow the reaction to stir at room temperature until the deprotonation is complete.

-

Isolation: The potassium salt can be isolated by removing the solvent under vacuum or by precipitation upon addition of a non-polar solvent.

Synthesis of Lithium this compound (C₆H₅SLi)

Lithium this compound is often prepared using organolithium reagents like n-butyllithium (n-BuLi) or by direct reaction with lithium metal. The use of n-BuLi is common for generating the lithium salt in situ for further reactions.[9]

Experimental Protocol (Using n-Butyllithium):

-

Reaction Setup: In an oven-dried, two-necked flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, dissolve benzenethiol (1 equivalent) in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether.[10]

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of n-BuLi: Slowly add a solution of n-butyllithium (1 equivalent) in hexanes via syringe. The reaction is exothermic and generates butane (B89635) gas.

-

Completion: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at 0 °C or while warming to room temperature to ensure complete formation of the lithium salt. The resulting solution of lithium this compound is then ready for subsequent use.

Data Presentation

Table 1: Physical Properties of Common this compound Salts

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| Sodium this compound | C₆H₅NaS | 132.16[4][11] | White to light yellow powder or crystals | 930-69-8[4] |

| Potassium this compound | C₆H₅KS | 148.27 (approx.) | White to light yellow solid[3] | 3111-52-2[12] |

| Lithium this compound | C₆H₅LiS | 116.10[13][14] | Corrosive solid/solution[14] | 2973-86-6[13][14] |

Table 2: Comparison of Synthesis Methods

| Target Salt | Cation Source | Common Base | Typical Solvent | Key Conditions |

| Sodium this compound | Sodium | NaOH, NaH | Water, THF, Ethanol | Ice bath cooling for NaOH; Inert atmosphere for NaH.[8] |

| Potassium this compound | Potassium | KOH | Water, Ethanol | Reaction is typically performed in an aqueous medium.[2] |

| Lithium this compound | Lithium | n-Butyllithium | Anhydrous THF, Diethyl Ether | Strict anhydrous and inert conditions; Low temperature (0 °C).[9][10] |

Mandatory Visualizations

Synthesis Pathway Diagram

Caption: General deprotonation reaction for this compound salt synthesis.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and isolation of a this compound salt.

Isolation and Purification of this compound Salts

The isolation of solid this compound salts requires careful handling to prevent decomposition due to moisture or atmospheric oxygen.

General Isolation Protocol:

-

Precipitation: If the salt is soluble in the reaction solvent, it can be precipitated by adding a non-polar "anti-solvent" (e.g., hexane) until the product crashes out of the solution.

-

Filtration: The solid precipitate is collected by filtration.[15] For air- and moisture-sensitive salts, this should be performed using Schlenk line techniques or within a glove box.

-

Washing: The collected solid should be washed with a small amount of a cold, anhydrous solvent (such as diethyl ether or hexane) to remove any unreacted starting materials or soluble impurities.[15]

-

Drying: The purified salt is then dried under high vacuum to remove all traces of solvent.

-

Purity Assessment: The purity of the final product can be assessed using techniques like NMR spectroscopy, although the hygroscopic and reactive nature of the salts can make characterization challenging.

Safe Handling and Storage

This compound salts and their precursors, particularly alkali metals and organometallic reagents, are hazardous.[5] Benzenethiol itself is a foul-smelling and toxic liquid.[16]

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (double-gloving is recommended).[5][6]

-

Inert Atmosphere: Handle all reagents and products under an inert atmosphere (nitrogen or argon) in a glove box or a well-ventilated fume hood to prevent reaction with air and moisture.[6][7]

-

Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent violent reactions, especially with alkali metals, hydrides, and organolithium reagents.[5][10]

-

Spill Management: Have appropriate spill control materials ready. Class D fire extinguishers (for combustible metals) should be available when working with sodium or potassium metal. Do not use water on alkali metal fires.[17]

Storage:

-

Alkali metal benzenethiolates are hygroscopic and reactive. They should be stored in tightly sealed containers within a desiccator or a glove box.[5][7]

-

Store away from incompatible materials such as acids, oxidizing agents, and water.[6]

References

- 1. Sodium this compound (930-69-8) at Nordmann - nordmann.global [nordmann.global]

- 2. Buy Potassium this compound | 3111-52-2 [smolecule.com]

- 3. CAS 3111-52-2: Benzenethiol, potassium salt (1:1) [cymitquimica.com]

- 4. Sodium this compound | C6H5NaS | CID 4110039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. purdue.edu [purdue.edu]

- 6. chem.sites.mtu.edu [chem.sites.mtu.edu]

- 7. Information on Alkali Metals – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Sodium this compound (technical grade, 90%) | CymitQuimica [cymitquimica.com]

- 12. Benzenethiol, potassium salt | 3111-52-2 [chemicalbook.com]

- 13. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 14. Lithium thiophenolate | C6H5LiS | CID 10975459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Preparing an insoluble salt in a precipitation reaction | Class experiment | RSC Education [edu.rsc.org]

- 16. Showing Compound Benzenethiol (FDB011878) - FooDB [foodb.ca]

- 17. Scott Group | Intranet | Safety | Alkali Metals and Derivatives (destroying) [warwick.ac.uk]

An In-depth Technical Guide to the Solubility of Benzenethiolate in Common Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of benzenethiolate salts, primarily sodium and potassium this compound, in common organic solvents. Due to a notable scarcity of precise quantitative solubility data in publicly accessible literature, this document emphasizes the qualitative solubility of these compounds, underpinned by the fundamental principles of solvent-solute interactions. Furthermore, this guide presents a detailed, best-practice experimental protocol for the quantitative determination of this compound solubility, empowering researchers to generate reliable data for their specific applications. This document is intended to be an essential resource for scientists and professionals working in organic synthesis, materials science, and pharmaceutical development where this compound compounds are utilized.

Introduction

This compound, the conjugate base of benzenethiol (B1682325) (thiophenol), is a potent nucleophile and a versatile building block in organic chemistry. Its salts, most commonly with alkali metals such as sodium and potassium, are employed in a variety of chemical transformations, including the synthesis of thioethers and as reagents in demethylation reactions.[1] The efficacy and efficiency of these reactions are critically dependent on the solubility of the this compound salt in the chosen reaction medium. Understanding the solubility profile of these salts in different organic solvents is therefore paramount for reaction optimization, process development, and the synthesis of novel chemical entities.

This guide addresses the current knowledge gap regarding the quantitative solubility of this compound salts. While benzenethiol itself is a nonpolar liquid with good solubility in many organic solvents, its ionic salts exhibit markedly different solubility profiles.[2] The solubility of these salts is governed by the polarity of the solvent, its ability to solvate the cation and the thiolate anion, and the lattice energy of the salt.

Physicochemical Properties of this compound Salts

Sodium and potassium this compound are typically white to off-white or yellowish crystalline solids.[3] They are ionic compounds, consisting of an alkali metal cation (Na⁺ or K⁺) and the this compound anion (C₆H₅S⁻). The physical properties of these salts are summarized in Table 1.

| Property | Sodium this compound | Potassium this compound | Reference(s) |

| CAS Number | 930-69-8 | 3111-52-2 | [3][4] |

| Molecular Formula | C₆H₅NaS | C₆H₅KS | [4][5] |

| Molecular Weight | 132.16 g/mol | 148.27 g/mol | [4][5] |

| Appearance | White to light yellow solid | White to light yellow solid | [3] |

| Melting Point | >300 °C | Not available | [3] |

Table 1: Physicochemical Properties of Sodium and Potassium this compound.

Qualitative Solubility of this compound Salts

While precise quantitative data is scarce, the general solubility behavior of sodium and potassium this compound can be inferred from their ionic nature and established principles of solubility. The adage "like dissolves like" is a useful starting point. As ionic salts, benzenethiolates are expected to be more soluble in polar solvents that can effectively solvate both the cation and the anion.

Polar Protic Solvents: These solvents, such as water and alcohols (methanol, ethanol), possess O-H or N-H bonds and can act as hydrogen bond donors. They are generally good solvents for ionic compounds. Sodium and potassium this compound are known to be soluble in water and alcohols.[3][6] The hydrogen bonding capability of these solvents can effectively solvate the thiolate anion, while the polar nature of the solvent solvates the alkali metal cation.

Nonpolar Solvents: Nonpolar solvents such as hexane, toluene, and diethyl ether are generally poor solvents for ionic salts due to their inability to effectively solvate charged species. Consequently, sodium and potassium this compound are expected to have very low solubility in these solvents. Benzenethiol itself, however, is soluble in many of these nonpolar organic solvents.[2]

A summary of the expected qualitative solubility is presented in Table 2.

| Solvent Class | Common Solvents | Expected Solubility of this compound Salts |

| Polar Protic | Water, Methanol, Ethanol | High |

| Polar Aprotic | DMSO, DMF, Acetonitrile (B52724) (ACN), Tetrahydrofuran (THF) | Moderate to High |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble |

Table 2: Qualitative Solubility of Sodium and Potassium this compound in Common Organic Solvents.

Experimental Protocol for Quantitative Solubility Determination

To address the lack of quantitative data, researchers can determine the solubility of this compound salts in their solvents of interest using a standardized experimental protocol. The following is a detailed methodology based on the widely accepted shake-flask method.

4.1. Materials and Equipment

-

This compound salt (sodium or potassium) of high purity

-

Anhydrous organic solvents of interest

-

Analytical balance (± 0.1 mg)

-

Vials with sealed caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

4.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of the this compound salt to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, with periodic sampling to confirm that the concentration of the dissolved salt is no longer changing.

-

-

Phase Separation:

-

After reaching equilibrium, allow the vial to stand undisturbed at the constant temperature to let the excess solid settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant (the saturated solution) using a pre-warmed/cooled pipette to the experimental temperature to avoid precipitation.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of the this compound in the diluted sample using a calibrated analytical method (e.g., UV-Vis spectrophotometry by measuring the absorbance at the λmax of this compound, or HPLC).

-

-

Calculation of Solubility:

-

Calculate the concentration of the this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

4.3. Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Factors Influencing this compound Solubility

Several factors can influence the solubility of this compound salts in organic solvents:

-

Nature of the Cation: The size and charge density of the alkali metal cation can affect the lattice energy of the salt and its solvation energy. Generally, for a given anion, salts with smaller, more charge-dense cations have higher lattice energies and may be less soluble.

-

Solvent Polarity: As discussed, polar solvents are more effective at solvating ions and will generally lead to higher solubility. The dielectric constant of a solvent is a good indicator of its polarity.

-

Temperature: The solubility of most solids in liquids increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature shifts the equilibrium towards dissolution.

-

Purity of Solute and Solvent: Impurities in either the this compound salt or the solvent can significantly affect the measured solubility. Water is a common impurity in organic solvents and can have a substantial impact on the solubility of ionic compounds.

Conclusion

References

- 1. CAS 930-69-8: Sodium thiophenolate | CymitQuimica [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chembk.com [chembk.com]

- 4. benzenethiol, potassium salt | C6H5KS | CID 11789364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sodium this compound | C6H5NaS | CID 4110039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. In which organic solvents are potassium thioacetate soluble-Thioacetic_Potassium_Thioacetate_Wuxue Rongtai Pharmaceutical [en.wxrtyy.com.cn]

Benzenethiolate: A Comprehensive Technical Guide to its pKa and Acid-Base Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzenethiolate, the conjugate base of benzenethiol (B1682325), is a pivotal chemical entity with significant implications in organic synthesis, medicinal chemistry, and materials science. Its nucleophilic character and the acidity of its parent thiol dictate its reactivity and potential applications. This in-depth technical guide provides a comprehensive overview of the pKa of benzenethiol and the acid-base properties of this compound. It includes a compilation of quantitative pKa data, detailed experimental protocols for its determination, and an exploration of its reactivity profile. Furthermore, this guide employs Graphviz visualizations to illustrate key concepts and experimental workflows, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

Benzenethiol (C₆H₅SH), also known as thiophenol, is the simplest aromatic thiol. Its sulfur-hydrogen bond exhibits moderate acidity, leading to the formation of the this compound anion (C₆H₅S⁻) upon deprotonation. The acidity of benzenethiol, quantified by its pKa value, is a fundamental parameter that governs the position of the acid-base equilibrium and, consequently, the concentration of the highly nucleophilic this compound species in a given medium.

Understanding the pKa of benzenethiol and the resulting acid-base properties of this compound is crucial for predicting and controlling its chemical behavior. In drug development, the ionization state of thiol-containing molecules influences their pharmacokinetic and pharmacodynamic profiles. In organic synthesis, this compound serves as a potent nucleophile for the formation of carbon-sulfur bonds, a common linkage in many pharmaceutical and agrochemical compounds. This guide aims to provide a detailed technical examination of these properties for scientists and researchers.

pKa of Benzenethiol: A Quantitative Overview

The pKa of benzenethiol is significantly lower than that of its oxygen analog, phenol (B47542) (pKa ≈ 10), rendering it a considerably stronger acid. This increased acidity is attributed to the higher polarizability of sulfur and the weaker S-H bond compared to the O-H bond. The pKa of benzenethiol has been determined in various solvents, and the values are summarized in the table below.

| Solvent System | pKa | Temperature (°C) | Reference |

| Water (H₂O) | 6.62 | 25 | [Not specified] |

| Dimethyl Sulfoxide (DMSO) | 10.28 | Not specified | [Not specified] |

| 20% Water-Ethanol | 6.53 - 7.47 (for para-substituted) | 20 | [1] |

| 20% Water-Ethanol | 6.07 - 6.99 (for meta-substituted) | 20 | [1] |

Note: The pKa in 20% water-ethanol for substituted benzenethiols is presented as a range to indicate the effect of substituents on acidity.

Experimental Determination of pKa

The accurate determination of the pKa of benzenethiol is essential for quantitative studies of its reactivity. Two common experimental methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an acid. It involves the gradual addition of a standard solution of a strong base to a solution of the acid while monitoring the pH.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of benzenethiol of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).

-

Prepare a standardized solution of a strong base, such as sodium hydroxide (B78521) (e.g., 0.1 M).

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

-

Titration Procedure:

-

Place a known volume of the benzenethiol solution into a beaker.

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Add the standardized base solution in small, known increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of base added to obtain a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the benzenethiol has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

-

Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

-

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine the pKa of a compound if the protonated and deprotonated forms have distinct absorption spectra. Benzenethiol and this compound exhibit different UV absorption profiles, allowing for the application of this method.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of benzenethiol in a suitable solvent.

-

Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of benzenethiol.

-

-

Spectral Measurement:

-

For each buffer solution, add a small, constant amount of the benzenethiol stock solution.

-

Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range.

-

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the protonated (PhSH) and deprotonated (PhS⁻) species is maximal.

-

Plot the absorbance at this wavelength as a function of pH. The resulting plot will be a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the acidic and basic forms are equal.[2]

-

References

An In-depth Technical Guide to Sodium Benzenethiolate: Chemical Identifiers

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core identification data for sodium benzenethiolate, a key reagent in organic synthesis.

Quantitative Data

The fundamental chemical properties of sodium this compound are summarized below. This data is essential for accurate experimental design and chemical inventory management.

| Property | Value | Citations |

| Molecular Weight | 132.16 g/mol | [1][2] |

| CAS Number | 930-69-8 | [2] |

| Molecular Formula | C₆H₅NaS | [1][2][3] |

| EC Number | 213-224-0 | [4] |

| Melting Point | >300 °C |

Synonyms

Sodium this compound is also known by several other names in literature and commercial listings[1][2][5][6]:

-

Sodium Thiophenolate

-

Benzenethiol sodium salt

-

Sodium Thiophenoxide

-

Thiophenol Sodium Salt

-

Sodium Phenylsulfide

-

Sodium Phenylmercaptide

Methodology for Data Compilation

The data presented in this guide was compiled through a systematic search of established chemical databases and supplier catalogs. Queries for "sodium this compound," "sodium thiophenolate," and its CAS number were executed across platforms such as PubChem, supplier websites (Sigma-Aldrich, TCI Chemicals), and chemical aggregators. The molecular weight and CAS number were cross-referenced across multiple sources to ensure accuracy.

Visualization of Chemical Identity

The following diagram illustrates the logical relationship between the chemical compound and its primary identifiers.

References

- 1. Sodium this compound | C6H5NaS | CID 4110039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 001chemical.com [001chemical.com]

- 4. chembk.com [chembk.com]

- 5. Sodium this compound (930-69-8) at Nordmann - nordmann.global [nordmann.global]

- 6. Sodium this compound | CymitQuimica [cymitquimica.com]

Introduction: The Role of Frontier Orbitals in Molecular Chemistry

An In-Depth Technical Guide to the Theoretical Calculation of Benzenethiolate Frontier Orbitals

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that utilizes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict and explain chemical reactivity.[1][2] Developed by Kenichi Fukui, FMO theory posits that the most significant interactions between molecules involve the electrons in the HOMO of one species and the empty LUMO of another.[1][3] The HOMO is associated with the molecule's capacity as a nucleophile or electron donor, while the LUMO represents its electrophilicity or ability to accept electrons.[4][5] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability, reactivity, and electrical transport properties.[6][7] A smaller gap generally implies higher reactivity and easier electronic excitation.[6]

This compound (C₆H₅S⁻), the deprotonated form of benzenethiol (B1682325), is a molecule of significant interest in materials science and nanotechnology, particularly for its ability to form self-assembled monolayers (SAMs) on metal surfaces like gold.[8][9] Understanding the electronic structure of this compound, especially the nature and energy of its frontier orbitals, is crucial for designing molecular electronic devices, sensors, and functionalized surfaces. This guide provides a technical overview of the theoretical methods used to calculate and analyze the frontier orbitals of this compound.

Theoretical Methodology: Density Functional Theory (DFT)

The primary computational tool for investigating the electronic structure of molecules like this compound is Density Functional Theory (DFT).[10] DFT calculations offer a balance between accuracy and computational cost, making them well-suited for studying molecular properties, including orbital energies.[10]

Experimental Protocols: Core Computational Steps

A typical DFT-based investigation of this compound's frontier orbitals involves a series of well-defined steps. The process begins with defining the molecule's geometry, followed by optimization and subsequent analysis of its electronic properties.

1. Geometry Optimization: The initial step is to build the three-dimensional structure of the this compound molecule. This structure is then optimized to find its lowest energy conformation. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

2. Selection of Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

-

Functionals: Hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used as they incorporate a portion of the exact Hartree-Fock exchange, providing reliable results for many molecular systems.[11]

-

Basis Sets: Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p), are frequently employed.[11][12] The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electron distribution, especially for anionic species like thiolate and for systems involving non-covalent interactions.

3. Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum. A stable structure will have no imaginary frequencies.

4. Single-Point Energy Calculation and Orbital Analysis: Once a stable geometry is confirmed, a single-point energy calculation is performed using the chosen functional and basis set. This calculation provides the energies and compositions of all molecular orbitals, including the HOMO and LUMO. Software packages like Gaussian, coupled with visualization tools like GaussView or Avogadro, are used to perform these calculations and render the 3D shapes of the frontier orbitals.[13][14] The red and green lobes in these visualizations represent the positive and negative phases of the molecular orbital wavefunction.[12][13]

Frontier Orbitals of this compound on Gold Surfaces

A primary application for this compound is its use in forming SAMs on gold surfaces. When benzenethiol (C₆H₅SH) adsorbs on a gold surface, the S-H bond cleaves, and the sulfur atom of the resulting this compound forms a bond with the gold atoms.[9][15] This interaction significantly modifies the electronic structure of both the molecule and the metal surface.

First-principles DFT calculations have been instrumental in understanding this system. Studies on this compound adsorption on the Au(111) surface reveal that the molecule's orientation and the resulting electronic properties are complex.[8][9] The interaction leads to the emergence of an energy gap, which has been observed in DFT calculations of thiolate-protected gold nanoparticles to be around 0.5 eV.[16]

The bonding mechanism involves the interaction of this compound's frontier orbitals with the electronic states of the gold surface. This can be conceptualized as:

-

Donation: Electron density from the HOMO of the this compound (primarily localized on the sulfur atom) is donated to the unoccupied states of the gold surface.

-

Back-donation: Electron density from the occupied d-orbitals of the gold atoms can be back-donated into the LUMO of the this compound.

Quantitative Data from Theoretical Calculations

The precise energy values of the frontier orbitals and related electronic properties are key outputs of DFT calculations. These values are essential for predicting molecular behavior and for parametrizing higher-level models. The table below summarizes typical quantum chemical descriptors that are calculated for this compound systems.

| Parameter | Symbol | Description | Typical Calculation Level |

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the highest orbital containing electrons; relates to ionization potential and electron-donating ability.[7] | DFT/B3LYP/6-311++G(d,p) |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest orbital devoid of electrons; relates to electron affinity and electron-accepting ability.[7] | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | ΔE | Energy difference between LUMO and HOMO (ELUMO - EHOMO); correlates with chemical reactivity and stability.[6] | DFT/B3LYP/6-311++G(d,p) |

| Adsorption Energy | Eads | The energy released upon adsorption of this compound onto a surface, indicating the strength of the interaction.[8] | First-Principles DFT (Slab Model) |

| Work Function Modification | ΔΦ | Change in the metal's work function upon formation of the SAM, influenced by the interface dipole.[17] | First-Principles DFT (Slab Model) |

| Vacancy Formation Energy | Evac | The energy required to create a gold atom vacancy on the surface, which can be facilitated by thiolate adsorption.[8] | First-Principles DFT (Slab Model) |

Table 1: Key electronic and structural parameters for this compound systems derived from theoretical calculations.

Conclusion

Theoretical calculations, predominantly using Density Functional Theory, provide indispensable insights into the electronic structure of this compound. By determining the energies and spatial distributions of the frontier molecular orbitals, researchers can understand and predict the molecule's reactivity, its interaction with metal surfaces, and its potential performance in molecular electronic applications. The computational protocols and analyses outlined in this guide form the basis for the rational design of novel materials and devices for researchers, scientists, and drug development professionals.

References

- 1. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 2. 3.4: Frontier Molecular Orbital Theory | ChIRP [chirp1.chem.ubc.ca]

- 3. Tutorial: Display of Orbitals and Molecular Surfaces [people.chem.ucsb.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. ljast.ly [ljast.ly]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 11. tis.wu.ac.th [tis.wu.ac.th]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Electronic structure of thiolate-covered gold nanoparticles: Au102(MBA)44 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Work function of gold surfaces modified using substituted benzenethiols: Reaction time dependence and thermal stability | Semantic Scholar [semanticscholar.org]

The Genesis of a Cornerstone Reagent: A Technical History of Benzenethiolate Chemistry

For Immediate Release

A comprehensive guide detailing the historical milestones, foundational synthetic protocols, and key chemical principles of benzenethiolate chemistry. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a consolidated look into the discovery and application of this pivotal class of organosulfur compounds.

Introduction: The Emergence of Aromatic Thiols

Benzenethiol (B1682325), also known as thiophenol, is the simplest aromatic thiol, characterized by a sulfhydryl group (-SH) attached to a benzene (B151609) ring. Its deprotonated form, the this compound anion (C₆H₅S⁻), is a potent nucleophile and a versatile ligand in organic and inorganic chemistry. The history of this compound chemistry is intrinsically linked to the broader development of organic synthesis in the late 19th and early 20th centuries. Early investigations into aromatic compounds and the desire to create sulfur-containing analogues of phenols spurred the development of methods to introduce the thiol group onto the benzene ring.

Historical Timeline and Key Discoveries

The journey to understanding and utilizing benzenethiolates was marked by several key discoveries that provided foundational methods for their synthesis.

-

Late 19th Century - Early Synthetic Efforts: One of the earliest and most straightforward methods for preparing thiophenol was the reduction of benzenesulfonyl chloride with zinc dust in the presence of an acid.[1] This method, while effective, highlighted the reactivity of the sulfur center and the challenges associated with handling aromatic sulfur compounds.

-

1890 - The Leuckart Thiophenol Reaction: A significant advancement came from the German chemist Rudolf Leuckart, who in 1890 reported a method for synthesizing aromatic thiols from diazonium salts.[2][3][4][5] The Leuckart thiophenol reaction involves the decomposition of a diazoxanthate, formed from a diazonium salt and a xanthate, to yield an aryl xanthate.[2][5] This intermediate can then be hydrolyzed to the corresponding aryl thiol.[2][5] This reaction provided a reliable route to introduce a sulfur functional group onto an aromatic ring starting from anilines.[5]

-

1911 - Zincke Disulfide Cleavage: Theodor Zincke contributed another important method involving the cleavage of aryl disulfides. In 1911, he reported that the action of chlorine or bromine on aryl disulfides, thiophenols, or arylbenzyl sulfides could form sulfenyl halides, which are versatile intermediates. This work provided a pathway for the manipulation and formation of aryl-sulfur bonds.

-

Mid-20th Century - The Newman-Kwart Rearrangement: A mechanistically distinct and powerful method for synthesizing thiophenols from phenols emerged with the Newman-Kwart rearrangement. This thermal rearrangement involves the intramolecular migration of an aryl group from the oxygen of an O-aryl thiocarbamate to the sulfur, forming an S-aryl thiocarbamate. Subsequent hydrolysis of the S-aryl thiocarbamate yields the desired thiophenol. This reaction is a cornerstone for converting readily available phenols into their thiol counterparts.

Quantitative Data: Physical and Chemical Properties

The following table summarizes key quantitative data for benzenethiol, the parent compound of benzenethiolates.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆S | [6] |

| Molecular Weight | 110.18 g/mol | [6] |

| Appearance | Colorless liquid | [7] |

| Odor | Repulsive, garlic-like | [6] |

| Boiling Point | 168.3 °C | [6] |

| Melting Point | -15 °C | |

| Density | 1.073 g/mL at 25 °C | |

| pKa | 6.62 (in H₂O) | [7] |

| Solubility in Water | 835 mg/L at 25 °C | [6] |

Experimental Protocols: Foundational Syntheses

The following are detailed methodologies for key historical experiments in the synthesis of benzenethiol.

Reduction of Benzenesulfonyl Chloride to Thiophenol

This procedure is adapted from a well-established method for the laboratory-scale synthesis of thiophenol.

Materials:

-

Benzenesulfonyl chloride

-

Concentrated sulfuric acid

-

Zinc dust

-

Cracked ice

-

Calcium chloride

Procedure:

-

In a large round-bottomed flask equipped with a mechanical stirrer and placed in an ice-salt bath, a mixture of cracked ice and concentrated sulfuric acid is prepared and cooled to between -5 °C and 0 °C.

-

Benzenesulfonyl chloride is gradually added to the cold sulfuric acid mixture with stirring.

-

Zinc dust is then added in portions, ensuring the temperature does not rise above 0 °C.

-

After the addition of zinc is complete, the cooling bath is removed, and the reaction is allowed to warm. The mixture is then heated to boiling under reflux for several hours until the reaction is complete.

-

The thiophenol is isolated by steam distillation.

-

The collected organic layer is separated from the aqueous layer, dried with anhydrous calcium chloride, and purified by distillation. A typical yield for this reaction is around 91%.

The Leuckart Thiophenol Reaction (Conceptual Steps)

This reaction proceeds in two main stages: the formation of the aryl xanthate and its subsequent hydrolysis.

Part A: Formation of the Aryl Xanthate

-

An aromatic amine (aniline derivative) is diazotized using sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

The cold diazonium salt solution is then added to a solution of potassium ethyl xanthate.

-

The resulting diazoxanthate is gently warmed in a slightly acidic cuprous medium, leading to its decomposition and the formation of the aryl xanthate.[2][5]

Part B: Hydrolysis to the Thiophenol

-

The aryl xanthate is then subjected to alkaline hydrolysis, typically by heating with a strong base such as sodium hydroxide (B78521) or potassium hydroxide.

-

This cleavage of the xanthate yields the aryl thiolate salt.

-

Acidification of the reaction mixture liberates the free aryl thiol (thiophenol), which can then be isolated and purified.

The Newman-Kwart Rearrangement

This three-step process converts a phenol (B47542) into a thiophenol.

Step 1: Formation of the O-Aryl Thiocarbamate

-

The starting phenol is deprotonated with a suitable base (e.g., sodium hydride) to form the corresponding phenoxide.

-

The phenoxide is then reacted with a thiocarbamoyl chloride (e.g., N,N-dimethylthiocarbamoyl chloride) to yield the O-aryl thiocarbamate.

Step 2: Thermal Rearrangement

-

The purified O-aryl thiocarbamate is heated to high temperatures, typically in the range of 200-300 °C. This can be done neat or in a high-boiling solvent.

-

The thermal energy drives the intramolecular rearrangement to the more thermodynamically stable S-aryl thiocarbamate.

Step 3: Hydrolysis to the Thiophenol

-

The S-aryl thiocarbamate is hydrolyzed under basic conditions (e.g., refluxing with aqueous or alcoholic NaOH or KOH).

-

The hydrolysis cleaves the thiocarbamate, yielding the thiophenolate salt.

-

Acidification of the mixture provides the final thiophenol product.

Visualizing the Chemistry of this compound

The following diagrams illustrate the key synthetic pathways and a general experimental workflow for the preparation of benzenethiol.

Role in Chemical Reactions and Biological Systems

This compound is a soft nucleophile, readily participating in Sₙ2 reactions with alkyl halides to form thioethers.[7] It also undergoes Michael additions to α,β-unsaturated carbonyl compounds.[7] While benzenethiol itself is not a primary signaling molecule in biological pathways, the thiol and thiolate functionalities are central to biochemistry. In proteins, the thiol group of cysteine residues can exist as a thiolate anion at physiological pH, making it a highly reactive nucleophile involved in enzyme catalysis and redox signaling.[8] These protein thiolates are susceptible to oxidation, which can modulate protein function and is a key aspect of cellular responses to oxidative stress.[8] The study of this compound chemistry provides a fundamental model for understanding the reactivity of these more complex biological thiolates.

Conclusion

From its early synthesis through classical organic reactions to its role as a model for understanding biological thiols, this compound chemistry has a rich history. The development of synthetic methods for its preparation has not only provided chemists with a valuable reagent but has also contributed significantly to the broader field of organic synthesis. This guide provides a foundational overview for researchers, highlighting the key discoveries and practical methodologies that have shaped our understanding of this important class of organosulfur compounds.

References

- 1. US3374274A - Process for the production of aromatic thiols and aromatic sulfides - Google Patents [patents.google.com]

- 2. Leuckart Thiophenol Reaction [drugfuture.com]

- 3. Leuckart Thiophenol Reaction [drugfuture.com]

- 4. hellenicaworld.com [hellenicaworld.com]

- 5. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]

- 6. Thiophenol | C6H5SH | CID 7969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thiophenol - Wikipedia [en.wikipedia.org]

- 8. Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Decomposition Pathways of Benzenethiolate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the stability and various decomposition pathways of benzenethiolate. A thorough understanding of these properties is critical for its application in chemical synthesis, materials science, and particularly in the field of drug development, where thiol-containing moieties are frequently utilized. This guide synthesizes data on its stability under various conditions, details common experimental protocols for its analysis, and visualizes its complex degradation pathways.

Core Concepts of this compound Stability

This compound (C₆H₅S⁻), the conjugate base of benzenethiol (B1682325) (thiophenol), is a potent nucleophile widely used in organic synthesis. However, its utility is intrinsically linked to its stability, which is influenced by several environmental and chemical factors. As a salt, such as sodium this compound, it exists as an air-sensitive powder.[1] Its high reactivity makes it susceptible to degradation, which can impact reaction yields, product purity, and the shelf-life of related compounds.

Key factors influencing the stability of this compound include:

-

Presence of Oxygen: this compound is highly susceptible to oxidation, especially in the presence of atmospheric oxygen. This is a primary degradation pathway, leading to the formation of diphenyl disulfide.[1] Thiolates, in general, oxidize more rapidly than their corresponding thiols.[1]

-

pH and Moisture: this compound salts are reactive towards moisture. In the presence of water or acidic conditions, the this compound anion will readily protonate to form benzenethiol (C₆H₅SH).[1][2] While benzenethiol is also reactive, the thiolate form is a significantly stronger nucleophile. The equilibrium is governed by the pKa of the thiol group, which for most thiols is in the range of 6-10.[1]

-

Temperature: Elevated temperatures can induce thermal decomposition. Research on analogous aryl sulfides suggests that temperatures exceeding 230-250°C can initiate the homolytic fission of carbon-sulfur bonds, triggering a free-radical cascade.[3] When heated to decomposition, benzenethiol emits toxic fumes of sulfur oxides.[4]

-

Light Exposure: Photolytic degradation, particularly under UV irradiation, can catalyze oxidation processes. This may involve the formation of a sulfide (B99878) radical cation as an intermediate.[3]

-

Metal Ions: The soft sulfur atom of this compound readily coordinates with metal ions.[3] This can lead to the formation of stable metal-thiolate complexes, a principle used in coordination chemistry and chelation therapy.[5]

Quantitative Stability Data

The following table summarizes the known effects of various conditions on the stability and reactivity of this compound, including kinetic data where available.

| Parameter | Condition/Reagent | Observed Effect | Rate Coefficient / Constant | Reference |

| Oxidation | Air (O₂) | Readily oxidizes to form diphenyl disulfide. | Not specified, but thiolates oxidize faster than thiols. | [1] |

| Oxidation | Hydrogen Peroxide (H₂O₂) | Oxidizes to diphenyl disulfide. | Rate depends on catalyst; e.g., 48.15 ± 2.68 µM·min⁻¹ with a diselenide catalyst. | [6] |

| Oxidation | Chromate (Cr(VI)) in Acetic Acid | Forms a thioester intermediate, then decomposes to thiyl radicals and disulfide. | Rate coefficient for intermediate decomposition: (6.8 ± 0.5) × 10⁻² s⁻¹ at 298 K. | [7] |

| Thermal Stress | Elevated Temperature | Homolytic fission of C-S bonds. | Onset typically >230°C for analogous compounds. | [3] |

| Thermal Stress | Heating to Decomposition | Emits toxic sulfur oxides (SOx). | Not applicable. | [4] |

| pH | Acidic Conditions | Protonation to form benzenethiol. | Governed by pKa (approx. 6-10 for thiols). | [1][2] |

| Nucleophilic Reactivity | Soft Electrophiles | Acts as a potent soft nucleophile, forming covalent adducts. | Reaction is rapid and preferential with soft electrophiles. | [8][9][10] |

Major Decomposition Pathways

This compound can decompose through several distinct chemical pathways, primarily driven by oxidation and thermal stress.

Oxidative Decomposition

This is the most common degradation route for this compound under ambient conditions.

-

Dimerization to Disulfide: The primary oxidative product is diphenyl disulfide (C₆H₅-S-S-C₆H₅). This reaction can be initiated by various oxidants, including molecular oxygen, hydrogen peroxide, and metal ions.[1][6] The mechanism often proceeds through a thiyl radical (C₆H₅S•) intermediate, especially in the presence of one-electron oxidants.[7]

-

Further Oxidation: The sulfur atoms in the resulting disulfide or even the initial thiolate can be further oxidized under stronger conditions to form a range of sulfur-containing compounds, including sulfoxides (e.g., benzenesulfinates) and sulfones (e.g., benzenesulfonates).[3]

Thermal Decomposition

At sufficiently high temperatures, the primary decomposition pathway involves the cleavage of the carbon-sulfur bond.[3]

-

Homolytic Cleavage: This process generates a phenyl radical (C₆H₅•) and a sulfur-containing radical, initiating a cascade of further reactions. This is a common pathway in pyrolysis.

Reactions with Electrophiles

As a highly reactive soft nucleophile, the thiolate anion readily attacks soft electrophilic centers.[8][9] This is less a "decomposition" pathway and more a "reactivity" pathway, but it leads to the consumption of this compound.

-

Michael Addition: this compound can add to α,β-unsaturated carbonyl compounds.[3]

-

Sₙ2 Reactions: It can displace leaving groups from alkyl halides and other substrates.

The diagram below illustrates the interplay between these principal decomposition and reaction pathways.

Caption: Key decomposition and reaction pathways of this compound.

Experimental Protocols for Stability and Decomposition Analysis

Studying the degradation of this compound requires robust analytical methods to separate and identify the parent compound and its various degradation products.

Key Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC, typically with UV detection, is the workhorse technique for stability studies. It allows for the separation and quantification of this compound, benzenethiol, diphenyl disulfide, and other degradation products over time.[11][12] A reversed-phase C18 column is commonly used with a mobile phase consisting of an acetonitrile/water or methanol/water gradient.

-

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is suitable for analyzing volatile degradation products, especially those resulting from thermal decomposition.

-

Mass Spectrometry (MS): MS is crucial for the structural elucidation of unknown degradation products.[13] It provides molecular weight information and fragmentation patterns that help identify the chemical structure of novel compounds formed during decomposition.

-

Spectroscopy (UV-Visible, NMR): UV-Visible spectroscopy can be used to monitor the reaction in real-time, for example, by observing the appearance of the disulfide absorption band.[6][13] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about isolated degradation products.[13]

Sample Experimental Protocol: Oxidative Stability Study

This protocol outlines a typical experiment to assess the stability of sodium this compound in an aqueous solution exposed to air.

-

Preparation of Solutions:

-

Prepare a stock solution of sodium this compound in a deoxygenated solvent (e.g., nitrogen-purged acetonitrile).

-

Prepare a series of aqueous buffers at different pH values (e.g., pH 5, 7.4, 9).

-

-

Initiation of Degradation:

-

Initiate the experiment by diluting an aliquot of the this compound stock solution into each of the prepared aqueous buffers in open-air vials to a final concentration of 1 mM.

-

A control sample should be prepared in a sealed, nitrogen-filled vial to serve as a baseline.

-

-

Incubation and Sampling:

-

Incubate the vials at a controlled temperature (e.g., 25°C or 37°C).

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Immediately quench any further reaction, if necessary, by adding a suitable agent or by snap-freezing in liquid nitrogen.

-

-

Sample Analysis:

-

Analyze the collected samples using a validated HPLC-UV method.

-

Monitor the peak area of this compound (or benzenethiol, depending on pH) and the peak area of the primary degradation product, diphenyl disulfide.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time for each condition.

-

Calculate the degradation rate constant (k) and the half-life (t₁/₂) of this compound under each condition.

-

The logical flow of such an experiment is visualized below.

Caption: A typical experimental workflow for a this compound stability study.

Relevance in Drug Development

The stability of thiol and thiolate groups is a paramount concern in drug development for several reasons:

-

Efficacy and Shelf-Life: Degradation of a thiol-containing active pharmaceutical ingredient (API) leads to a loss of potency and a reduced shelf-life.[14][15] Understanding the degradation pathways is essential for developing stable formulations.

-

Formation of Impurities: Decomposition products are considered impurities that may have different pharmacological or toxicological profiles. Regulatory agencies require strict control and characterization of such impurities.

-

Bioconjugation Chemistry: Thiol groups are frequently used for conjugating drugs to targeting moieties like antibodies, creating Antibody-Drug Conjugates (ADCs). The reaction often involves a thiol-maleimide linkage. However, this bond can be unstable and undergo a retro-Michael reaction, releasing the drug from its carrier prematurely.[16] Understanding the nucleophilic nature of the thiolate is key to designing more stable conjugation strategies.

-